tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminoethyl chain, and a chlorobenzyl alcohol moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorobenzyl alcohol moiety can be introduced through a nucleophilic substitution reaction using benzyl chloride and ethanolamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis . These systems allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl moiety can be reduced to a benzyl group.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can be used for Boc deprotection.
Major Products
Oxidation: Formation of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzaldehyde or 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzoic acid.
Reduction: Formation of 2-(tert-butoxycarbonylaminoethyl)-benzyl alcohol.
Substitution: Formation of 2-aminoethyl-5-chlorobenzyl alcohol after Boc deprotection.
Scientific Research Applications
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylaminoethyl)-benzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-4-chlorobenzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-3-chlorobenzyl alcohol
Uniqueness
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is unique due to the presence of the 5-chloro substituent on the benzyl alcohol moiety, which can influence its reactivity and interactions in chemical reactions. This compound’s specific structure allows for selective modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C14H20ClNO3 |
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Molecular Weight |
285.76 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-7-6-10-4-5-12(15)8-11(10)9-17/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,18) |
InChI Key |
XHTKOQJWHUYUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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